molecular formula C11H15N B2513477 6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine CAS No. 57559-72-5

6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine

Cat. No.: B2513477
CAS No.: 57559-72-5
M. Wt: 161.248
InChI Key: MDVRGZASGHPBAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine (CAS 57559-72-5), also known as 6-AB, is a conformationally restricted analogue of amphetamine with a molecular formula of C11H15N and a molecular weight of 161.24 g/mol . This compound is a conformationally restricted phenylalkylamine scaffold related to 2-aminoindane (2-AI) and 2-aminotetralin (2-AT) . Unlike amphetamine, 6-AB has been reported to lack significant stimulant-type effects in animal studies, with one study noting a biphasic effect of initial hypolocomotion followed by weak stimulation at high doses . This unique pharmacological profile makes it a valuable chemical tool in neuroscience research for investigating the structure-activity relationships of stimulant drugs and the conformational requirements for amphetamine-like effects . The benzo[7]annulene (benzocycloheptene) core structure is also a scaffold of interest in modern medicinal chemistry, appearing in compounds evaluated for various biological activities . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c12-11-7-3-6-9-4-1-2-5-10(9)8-11/h1-2,4-5,11H,3,6-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVRGZASGHPBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C2C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57559-72-5
Record name 6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented approach involves the cyclocondensation of cycloheptanone with malononitrile and an aromatic aldehyde in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base, conducted in tetrahydrofuran (THF) under reflux. This method proceeds via a tandem Knoevenagel-Michael cyclization, where the aldehyde facilitates enolate formation, enabling nucleophilic attack on the activated cycloheptanone derivative.

Key steps include:

  • Enolate Formation : DBU deprotonates malononitrile, generating a resonance-stabilized enolate.
  • Knoevenagel Adduct Formation : The enolate reacts with the aromatic aldehyde to form an α,β-unsaturated nitrile.
  • Michael Addition and Cyclization : The adduct undergoes conjugate addition to cycloheptanone, followed by intramolecular cyclization to yield the bicyclic intermediate.
  • Amine Functionalization : Hydrolysis or reduction steps introduce the primary amine group.

Optimized Parameters

  • Solvent : THF (reflux, 66°C)
  • Catalyst : DBU (20 mol%)
  • Reaction Time : 12–18 hours
  • Yield : 68–75%

Substituted Benzosuberone Derivative Route

Synthetic Pathway

An alternative method employs substituted benzosuberone (5,6,7,8-tetrahydro-1-naphthalenone) derivatives as precursors. The protocol involves:

  • Enamine Formation : Reaction of benzosuberone with pyrrolidine to generate a pyrrolidine enamine.
  • Acrylamide Cyclization : Treatment with acrylamide under acidic conditions to form the benzoannulene core.
  • Reductive Amination : Catalytic hydrogenation (e.g., Pd/C, H₂) or borohydride reduction introduces the amine group.

Critical Observations

  • Enamine Stability : Pyrrolidine enamines are preferred due to their enhanced nucleophilicity and stability under reflux conditions.
  • Reduction Selectivity : Sodium borohydride in methanol selectively reduces ketones to secondary alcohols, necessitating subsequent amination steps.

Nitro Group Reduction Strategy

Methodology

This route involves the synthesis of a nitro-substituted benzoannulene intermediate, followed by catalytic hydrogenation to the amine. For example:

  • Nitro Intermediate Synthesis : 1-(2-Nitro-6,7,8,9-tetrahydro-5H-benzoannulen-7-yl)pyrrolidine is prepared via Friedel-Crafts alkylation.
  • Hydrogenation : Palladium on carbon (10% Pd/C) under hydrogen pressure (40 psi) in methanol reduces the nitro group to an amine quantitatively.

Advantages and Limitations

  • Yield : Near-quantitative conversion (98–100%).
  • Challenges : Requires high-pressure equipment and careful handling of pyrophoric catalysts.

Hydrolysis of Amide Precursors

Reaction Protocol

A patent-derived method involves the hydrolysis of 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthamide under basic conditions:

  • Base-Mediated Hydrolysis : The amide is treated with potassium hydroxide (KOH) or sodium hydroxide (NaOH) in ethylene glycol or glycerol at 100–150°C.
  • Isolation : The product is precipitated in water and recrystallized from methanol/water mixtures.

Performance Metrics

  • Temperature : 100–150°C
  • Yield : 85–88%
  • Purity : Recrystallization achieves >95% purity.

Comparative Analysis of Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Cycloheptanone Route Cycloheptanone DBU, THF, reflux 68–75 Scalable, modular Multi-step, moderate yields
Benzosuberone Derivative Benzosuberone Pyrrolidine, acrylamide 60–65 Direct amine introduction Requires enamine synthesis
Nitro Reduction Nitrobenzoannulene Pd/C, H₂, MeOH 98–100 High yield, single-step High-pressure conditions
Amide Hydrolysis Naphthamide derivative KOH, ethylene glycol 85–88 Simple workup, high purity Limited substrate availability

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted amines .

Scientific Research Applications

Scientific Research Applications

  • Chemistry
    • Building Block for Synthesis : The compound serves as a fundamental building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to the development of new materials and compounds.
  • Biology
    • Biological Activity Studies : Research indicates that 6,7,8,9-tetrahydro-5H-benzo annulen-6-amine may interact with biomolecules through its amine group, influencing biological functions. Studies have focused on its potential as an antagonist for NMDA and AMPA receptors, which are crucial in neurological processes .
  • Medicine
    • Pharmaceutical Intermediate : The compound is being explored for its potential use in drug development. Its analogs have shown promise in targeting specific receptors related to neurological disorders. For instance, a series of related compounds were synthesized and evaluated as potential positron emission tomography (PET) imaging agents for GluN2B subunits of NMDA receptors .
  • Industrial Applications
    • Material Development : In industrial contexts, 6,7,8,9-tetrahydro-5H-benzo annulen-6-amine is utilized in developing new chemical processes and materials due to its unique chemical properties.

Case Study 1: NMDA Receptor Antagonists

A study synthesized several racemic derivatives of 6,7,8,9-tetrahydro-5H-benzo annulen-6-amine to evaluate their pharmacological properties. The most potent derivatives exhibited significant antagonistic activity against NMDA receptors with low dissociation constants (Kb values), highlighting their potential therapeutic applications in treating neurological disorders .

Case Study 2: PET Imaging Agents

Another research effort focused on synthesizing analogs of 6,7,8,9-tetrahydro-5H-benzo annulen-6-amine for PET imaging applications. The resulting compound demonstrated selective binding to GluN2B-rich regions in the brain and was effective in receptor occupancy studies without significant brain radiometabolites .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for complex moleculesFacilitates synthesis of novel compounds
BiologyStudy of biological interactionsPotential antagonist for NMDA/AMPA receptors
MedicinePharmaceutical intermediatePromising candidates for drug development
IndustryDevelopment of new materialsUtilized in innovative chemical processes

Mechanism of Action

The mechanism of action of 6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine and its analogs:

Compound Molecular Formula Substituents Molecular Weight Key Properties/Applications References
This compound C₁₁H₁₅N Primary amine at 6-position 161.25 g/mol High NMDA receptor affinity; scaffold for CNS drug development
6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-amine C₁₁H₁₅N Primary amine at 7-position 161.25 g/mol High GluN2B selectivity but lacks polar features for imaging agents; requires structural optimization
N-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine C₁₂H₁₇N N-methylated amine at 6-position 175.27 g/mol Increased lipophilicity; potential for enhanced blood-brain barrier penetration
1-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine C₁₂H₁₇NO Methoxy group at 1-position 191.27 g/mol Enhanced polarity; used in synthetic intermediates for receptor-targeted probes
9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine C₁₂H₁₇N Methyl group at 9-position 175.27 g/mol Diastereomeric mixture; stereochemical complexity impacts binding and metabolic stability
6-Allyl-6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one C₁₅H₁₈O Ketone and allyl groups at 5- and 6-positions 214.30 g/mol Non-amine derivative; used in palladium-catalyzed synthesis studies

Structural and Functional Insights

Positional Isomerism (6- vs. 7-Amine):

  • The 6-amine derivative exhibits distinct conformational flexibility compared to the 7-amine isomer. While both show affinity for GluN2B/NMDARs, the 7-amine lacks polar functional groups critical for imaging applications, necessitating further modification (e.g., fluorination) .
  • The 6-amine’s spatial orientation may enhance interactions with receptor binding pockets, as suggested by radiosynthesis studies of related analogs .

This modification is common in psychotropic agents targeting dopamine or serotonin receptors . Methoxy Groups (e.g., 1-methoxy analog): Introduces hydrogen-bonding capacity, which may improve solubility and receptor selectivity. However, excessive hydrophilicity can limit membrane permeability . Allyl/Ketone Modifications (e.g., 6-allyl-6-methyl-5-one): Shifts the compound’s role from receptor ligand to synthetic intermediate, enabling cross-coupling reactions for complex molecule synthesis .

Stereochemical Considerations:

  • The 9-methyl derivative exists as a diastereomeric mixture, highlighting the impact of stereochemistry on pharmacokinetics. Enantiopure versions may offer improved target specificity and reduced off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.